Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 77303-63-0
VCID: VC8000091
InChI: InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3
SMILES: COC(=O)COCCOCCOCCO
Molecular Formula: C9H18O6
Molecular Weight: 222.24 g/mol

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester

CAS No.: 77303-63-0

Cat. No.: VC8000091

Molecular Formula: C9H18O6

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester - 77303-63-0

Specification

CAS No. 77303-63-0
Molecular Formula C9H18O6
Molecular Weight 222.24 g/mol
IUPAC Name methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3
Standard InChI Key BOMCTDDXRKPVLZ-UHFFFAOYSA-N
SMILES COC(=O)COCCOCCOCCO
Canonical SMILES COC(=O)COCCOCCOCCO

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The compound is systematically named methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate under IUPAC guidelines . Its structure consists of a methyl ester group linked to a triethylene glycol chain terminating in a hydroxyl group (Fig. 1). The molecular formula C9H18O6\text{C}_9\text{H}_{18}\text{O}_6 reflects the integration of acetic acid and methoxy-PEG components.

Table 1: Molecular Identity

PropertyValueSource
CAS Number77303-63-0
Molecular FormulaC9H18O6\text{C}_9\text{H}_{18}\text{O}_6
Molecular Weight222.24 g/mol
SMILESCOC(=O)COCCOCCOCCO
InChIKeyBOMCTDDXRKPVLZ-UHFFFAOYSA-N

Structural Features

The molecule’s 2D structure comprises:

  • A methyl ester (COOCH3\text{COOCH}_3) group at one terminus.

  • A triethylene glycol (OCH2CH2O\text{OCH}_2\text{CH}_2\text{O}) chain.

  • A terminal hydroxyl group (-OH), enhancing hydrophilicity .
    3D conformational analyses reveal flexibility due to ether linkages, enabling interactions with polar solvents .

Synthesis and Chemical Reactivity

Synthesis Pathways

The compound is typically synthesized via esterification between acetic acid derivatives and methanol under acidic catalysis. Key methods include:

Method 1: Acid-Catalyzed Esterification

  • Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy acetic acid with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid.

  • Yields range from 60–80% after purification via distillation or chromatography.

Method 2: Microwave-Assisted Synthesis

  • Microwave irradiation reduces reaction time to 15–30 minutes, improving efficiency.

Reactivity Profile

  • Hydrolysis: The ester group undergoes hydrolysis in basic or acidic conditions to form carboxylic acid derivatives.

  • Ether Oxidation: The terminal hydroxyl group can be oxidized to a carbonyl group under strong oxidizing agents.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to PEG-like backbone .

  • Stability: Stable at room temperature but susceptible to hydrolysis in acidic/basic environments.

Table 2: Physicochemical Data

PropertyValueSource
Boiling PointNot reported
LogP (Partition Coefficient)Estimated -0.5 (hydrophilic)

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm1^{-1} (ester C=O), 1100 cm1^{-1} (ether C-O-C) .

  • Mass Spectrometry: Molecular ion peak at m/z 222.24 [M+H]+^+ .

Applications and Research Findings

Pharmaceutical Applications

  • Drug Delivery: PEG chains improve solubility of hydrophobic APIs (active pharmaceutical ingredients).

  • Prodrug Design: Serves as a linker in prodrugs for controlled release.

Materials Science

  • Polymer Modification: Incorporated into hydrogels for enhanced biocompatibility.

  • Surface Coatings: Improves wettability of hydrophobic surfaces.

Comparative Analysis with Analogues

Table 3: Comparison with Related Esters

CompoundMolecular FormulaMolecular WeightKey Difference
Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetateC7H14O5\text{C}_7\text{H}_{14}\text{O}_5178.18 g/molShorter PEG chain
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetateC10H20O6\text{C}_{10}\text{H}_{20}\text{O}_6236.26 g/molEthyl ester substituent

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